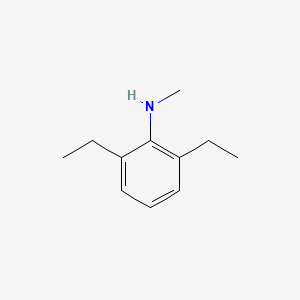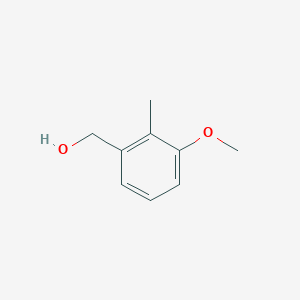
1-acetil-4-yodo-1H-pirazol
Descripción general
Descripción
1-Acetyl-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an acetyl group at the first position and an iodine atom at the fourth position
Aplicaciones Científicas De Investigación
1-Acetyl-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of various heterocyclic compounds and natural product analogs.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, and 1a, and mycocyclosin synthase .
Mode of Action
Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
1-acetyl-4-iodo-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 1-acetyl-4-iodo-1H-pyrazole is with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C . These enzymes are involved in the oxidation of alcohols to aldehydes or ketones, and the presence of 1-acetyl-4-iodo-1H-pyrazole can modulate their activity. Additionally, 1-acetyl-4-iodo-1H-pyrazole has been shown to interact with mycocyclosin synthase, an enzyme involved in the biosynthesis of mycocyclosin in Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a modulator of enzymatic activity in biochemical pathways.
Cellular Effects
1-acetyl-4-iodo-1H-pyrazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in oxidative stress response and inflammation . In addition, 1-acetyl-4-iodo-1H-pyrazole has been shown to modulate cellular metabolism by altering the activity of key metabolic enzymes. These effects can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 1-acetyl-4-iodo-1H-pyrazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1-acetyl-4-iodo-1H-pyrazole can inhibit the activity of alcohol dehydrogenase enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing the oxidation of alcohols, thereby modulating the metabolic pathway. Additionally, 1-acetyl-4-iodo-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-acetyl-4-iodo-1H-pyrazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Studies have shown that prolonged exposure to 1-acetyl-4-iodo-1H-pyrazole can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 1-acetyl-4-iodo-1H-pyrazole can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, 1-acetyl-4-iodo-1H-pyrazole can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings underscore the importance of dosage considerations in the study of 1-acetyl-4-iodo-1H-pyrazole’s biochemical properties.
Metabolic Pathways
1-acetyl-4-iodo-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of metabolites that may have distinct biological activities . Additionally, 1-acetyl-4-iodo-1H-pyrazole can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and overall metabolic activity, highlighting the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of 1-acetyl-4-iodo-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may interact with intracellular binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 1-acetyl-4-iodo-1H-pyrazole within cells can influence its biological activity and overall effects on cellular function.
Subcellular Localization
1-acetyl-4-iodo-1H-pyrazole exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-acetyl-4-iodo-1H-pyrazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-acetyl-4-iodo-1H-pyrazole is crucial for elucidating its mechanism of action and overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-diketones, followed by iodination. For instance, the reaction of 1-acetyl-3,5-dimethylpyrazole with iodine in the presence of a base such as potassium carbonate can yield 1-acetyl-4-iodo-1H-pyrazole .
Industrial Production Methods: Industrial production of 1-acetyl-4-iodo-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyrazoles.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Comparación Con Compuestos Similares
- 1-Acetyl-3-iodo-1H-pyrazole
- 1-Acetyl-5-iodo-1H-pyrazole
- 4-Iodo-1H-pyrazole
Comparison: 1-Acetyl-4-iodo-1H-pyrazole is unique due to the specific positioning of the iodine atom and the acetyl group, which influences its reactivity and biological activity.
Propiedades
IUPAC Name |
1-(4-iodopyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572049 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-52-2 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)



![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

